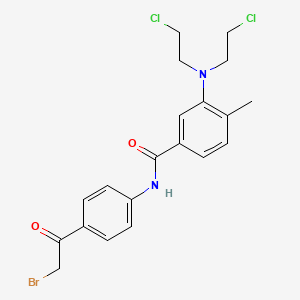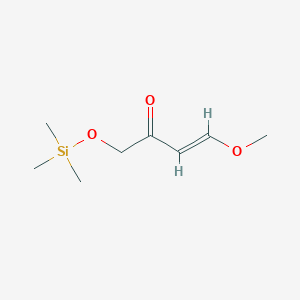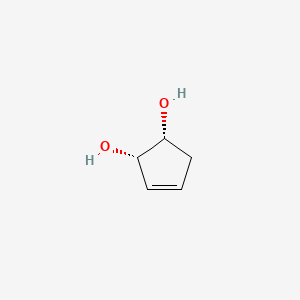![molecular formula C6H5N5 B13800915 1H-Pyrimido[4,5-f][1,3,5]triazepine CAS No. 59284-60-5](/img/structure/B13800915.png)
1H-Pyrimido[4,5-f][1,3,5]triazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE is a heterocyclic compound that belongs to the class of triazepines. These compounds are characterized by a seven-membered ring containing three nitrogen atoms. The unique structure of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of aminobenzimidazoles with bifunctional synthetic equivalents can lead to the formation of the desired triazepine structure . Another method involves the use of multicomponent reactions, which allow for the construction of the triazepine ring in a single step .
Industrial Production Methods: Industrial production of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
- Nitroazolo[5,1-c][1,2,4]triazines
- Nitroazolo[1,5-a]pyrimidines
Properties
CAS No. |
59284-60-5 |
|---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
1H-pyrimido[4,5-f][1,3,5]triazepine |
InChI |
InChI=1S/C6H5N5/c1-5-6(10-2-7-1)11-4-8-3-9-5/h1-4H,(H,7,8,9,10,11) |
InChI Key |
HOEYUETYUHVSII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


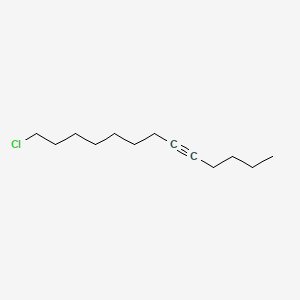
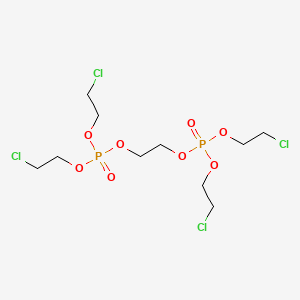
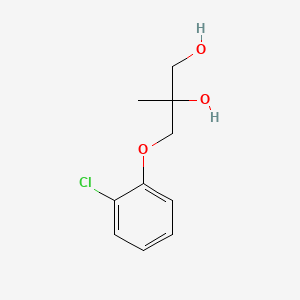
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
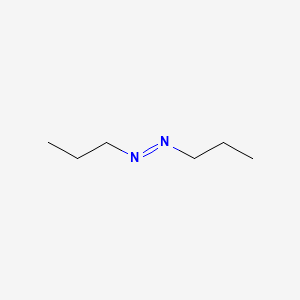
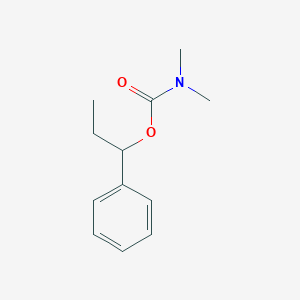
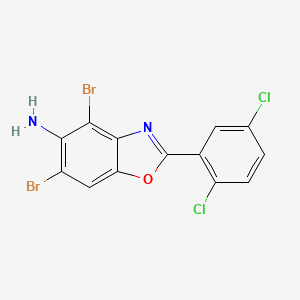
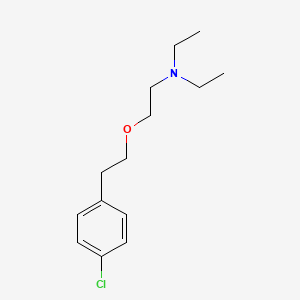
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)

